molecular formula C7H13NOS B067170 1-Methyl-4-ethoxypyrrolidine-2-thione CAS No. 190193-02-3

1-Methyl-4-ethoxypyrrolidine-2-thione

Cat. No.: B067170
CAS No.: 190193-02-3
M. Wt: 159.25 g/mol
InChI Key: SMHDXFAWQBZDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-ethoxypyrrolidine-2-thione is a five-membered heterocyclic compound featuring a pyrrolidine backbone substituted with a methyl group at position 1, an ethoxy group at position 4, and a thione (C=S) moiety at position 2. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., pyridinium salts and pyrrolidine derivatives) suggest synthetic routes involving alkylation, condensation, or nucleophilic substitution reactions .

Properties

CAS No.

190193-02-3

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

4-ethoxy-1-methylpyrrolidine-2-thione

InChI

InChI=1S/C7H13NOS/c1-3-9-6-4-7(10)8(2)5-6/h6H,3-5H2,1-2H3

InChI Key

SMHDXFAWQBZDNC-UHFFFAOYSA-N

SMILES

CCOC1CC(=S)N(C1)C

Canonical SMILES

CCOC1CC(=S)N(C1)C

Synonyms

2-Pyrrolidinethione, 4-ethoxy-1-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine and Pyridine Derivatives

a. 1-Hydroxy-4-methylpyridine-2(1H)-thione (C₆H₇NOS)
  • Structure : A pyridine ring with hydroxyl (-OH) and methyl (-CH₃) groups at positions 1 and 4, respectively, and a thione at position 2.
  • Key Differences : Unlike 1-Methyl-4-ethoxypyrrolidine-2-thione, this compound has a six-membered pyridine ring and a hydroxyl group instead of ethoxy. The hydroxyl group enables stronger hydrogen bonding, as seen in its crystal packing interactions .
  • Reactivity : The thione moiety in both compounds is nucleophilic, but the ethoxy group in the target compound may reduce ring reactivity due to electron-donating effects compared to the hydroxyl group .
b. Pyrrolidine Derivatives with Thiopyran Substituents
  • Example: Pyrrolidine, 1-(3,6-dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)-, (S) (C₁₁H₁₉NOS).
  • Structure : A pyrrolidine ring substituted with a methoxymethyl (-CH₂OCH₃) group and a thiopyran moiety.
  • Key Differences : The thiopyran substituent introduces a sulfur-containing six-membered ring, altering steric bulk and electronic properties compared to the ethoxy group in the target compound. The (S)-stereochemistry in this derivative may also influence chiral recognition or biological activity .

Methoxy-Substituted Heterocycles

a. 4-Methoxypyrimidine
  • Structure : A pyrimidine ring with a methoxy (-OCH₃) group at position 3.
  • Key Differences : The methoxy group in pyrimidines primarily affects aromaticity and electronic distribution. In contrast, the ethoxy group in the target compound may provide greater steric hindrance and lipophilicity, impacting solubility and intermolecular interactions .
b. 4-Methoxyquinolin-2(1H)-one
  • Structure: A fused bicyclic system with a methoxy group on the quinoline ring.
  • Key Differences: The larger aromatic system in quinolinone derivatives allows for π-π stacking interactions, absent in the non-aromatic pyrrolidine thione. This structural disparity could lead to divergent applications in medicinal chemistry or materials science .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physical/Chemical Properties Notable Features Reference
This compound C₇H₁₃NOS Ethoxy, methyl, thione High lipophilicity (inferred) Potential for nucleophilic reactions -
1-Hydroxy-4-methylpyridine-2(1H)-thione C₆H₇NOS Hydroxy, methyl, thione Hydrogen bonding via -OH group Crystallizes with C—H···S interactions
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide C₁₅H₁₆INO Methoxyphenyl, pyridinium P1 space group; no NLO activity C—H···I hydrogen bonding
4-Methoxypyrimidine C₅H₆N₂O Methoxy on pyrimidine Aromatic, planar structure Electron-deficient ring system

Research Findings and Implications

Hydrogen Bonding and Crystal Packing : The pyridinium iodide derivative () demonstrates C—H···I interactions, while 1-hydroxy-4-methylpyridine-2-thione () exhibits hydrogen bonding via its hydroxyl group. The ethoxy group in the target compound may promote weaker C—H···O interactions, influencing solubility and crystallinity .

This contrasts with smaller substituents like methyl or hydroxyl, which enhance intermolecular interactions .

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